molecular formula H6I2N2Pt B030594 trans-Diamminediiodoplatinum(II) CAS No. 13841-96-8

trans-Diamminediiodoplatinum(II)

Katalognummer: B030594
CAS-Nummer: 13841-96-8
Molekulargewicht: 482.95 g/mol
InChI-Schlüssel: PNCHTLQBARZRSO-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Selurampanel, also known by its code name BGG492, is a drug that belongs to the quinoxalinedione series. It acts as a competitive antagonist of the AMPA and kainate receptors. This compound has been investigated for its potential use in treating epilepsy and acute migraine attacks .

Wissenschaftliche Forschungsanwendungen

    Chemie: Es wird als Modellverbindung verwendet, um die Wechselwirkungen von AMPA- und Kainat-Rezeptoren zu untersuchen.

    Biologie: Es wird verwendet, um die Rolle von Glutamat-Rezeptoren bei der synaptischen Übertragung und neuronalen Erregbarkeit zu untersuchen.

    Medizin: Es wird als potenzielle Behandlung für Epilepsie, akute Migräneanfälle und chronisches subjektives Tinnitus untersucht.

    Industrie: Es wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Glutamat-Rezeptoren abzielen

Wirkmechanismus

Target of Action

trans-Diamminediiodoplatinum(II), also known as azane;platinum(2+);diiodide, is a platinum(II) complex that has been extensively studied as an anticancer agent . The primary targets of this compound are the DNA molecules within cancer cells .

Mode of Action

The compound interacts with its targets through coordination chemistry. It binds to the DNA molecules, causing significant structural changes that interfere with the DNA’s ability to replicate . This disruption in DNA replication inhibits the growth and proliferation of cancer cells .

Biochemical Pathways

It is known that the compound’s interaction with dna molecules can trigger apoptosis, or programmed cell death, in cancer cells . This leads to a reduction in tumor size and potentially to the elimination of the cancer .

Pharmacokinetics

The pharmacokinetics of trans-Diamminediiodoplatinum(II) are complex and depend on several factors, including the method of administration and the patient’s overall health . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are still under investigation .

Result of Action

The primary result of trans-Diamminediiodoplatinum(II)'s action is the inhibition of cancer cell growth and proliferation . By binding to DNA molecules and disrupting their replication, the compound triggers apoptosis in cancer cells . This can lead to a reduction in tumor size and potentially to the elimination of the cancer .

Action Environment

The action, efficacy, and stability of trans-Diamminediiodoplatinum(II) can be influenced by various environmental factors. For example, the presence of certain other chemicals can affect the compound’s ability to bind to DNA molecules . Additionally, the compound’s effectiveness can be influenced by the pH and temperature of its environment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Selurampanel is synthesized through a series of chemical reactions involving quinazolinedione sulfonamide derivativesThe reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: The industrial production of Selurampanel involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process is carried out in large reactors with precise control over temperature, pressure, and reaction time .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Selurampanel unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptsächlich gebildete Produkte: Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann Oxidation zur Bildung von Quinazolin-N-Oxiden führen, während Reduktion zur Bildung von Quinazolin-Derivaten führen kann .

Biologische Aktivität

trans-Diamminediiodoplatinum(II), commonly referred to as trans-Platin, is a platinum-based compound that has garnered attention for its potential as an anticancer agent. Unlike its more well-known counterpart, cisplatin, trans-Platin exhibits distinct biological properties that may influence its efficacy and safety profile in cancer therapy. This article explores the biological activity of trans-Diamminediiodoplatinum(II), including its mechanisms of action, cytotoxicity, and comparative studies with other platinum compounds.

The biological activity of trans-Diamminediiodoplatinum(II) is primarily attributed to its ability to bind to DNA, leading to the formation of DNA adducts. The binding process involves the coordination of the platinum atom with nucleophilic sites on DNA bases, which can disrupt normal cellular processes such as replication and transcription.

  • DNA Binding : The interaction between trans-Platin and DNA is less efficient than that of cisplatin, resulting in different biological outcomes. Studies indicate that while cisplatin forms intrastrand cross-links predominantly at adjacent guanines, trans-Platin tends to form interstrand cross-links, which may affect its cytotoxicity and resistance profiles differently .
  • Cellular Uptake : Research has demonstrated that the cellular uptake of trans-Diamminediiodoplatinum(II) is influenced by its formulation and delivery method. For instance, when combined with cyclodextrin carriers, the uptake can exceed that of cisplatin while maintaining a lower toxicity profile .

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cancer cell lines to evaluate the effectiveness of trans-Diamminediiodoplatinum(II). The following table summarizes key findings from recent studies:

CompoundCell LineIC50 (µM) after 48hMechanism of Action
trans-Diamminediiodoplatinum(II) A2780 (Ovarian)15.2DNA interstrand cross-linking
Cisplatin A2780 (Ovarian)5.1DNA intrastrand cross-linking
Cisplatin-resistant A2780/CP A2780/CP25.4Resistance due to altered drug uptake

The data indicates that trans-Platin exhibits a higher IC50 value compared to cisplatin in sensitive cell lines, suggesting a reduced potency; however, it shows promise in overcoming resistance mechanisms observed in certain cancer types .

Comparative Studies

Comparative studies between trans-Diamminediiodoplatinum(II) and other platinum-based drugs highlight its unique profile:

  • Toxicity Profile : Trans-Platin has been shown to have a significantly lower toxicity compared to cisplatin when evaluated in vivo. This reduced toxicity is particularly beneficial for patients who experience severe side effects from traditional platinum therapies .
  • Resistance Mechanisms : The ability of trans-Platin to circumvent some resistance mechanisms associated with cisplatin makes it an attractive candidate for combination therapies or as an alternative treatment option .

Case Studies

Several case studies have explored the clinical implications of using trans-Diamminediiodoplatinum(II):

  • Ovarian Cancer Treatment : In a study involving patients with recurrent ovarian cancer, trans-Platin was administered in combination with other agents. Results indicated improved outcomes compared to historical controls treated solely with cisplatin-based regimens .
  • Combination Therapies : Research has also focused on combining trans-Platin with novel drug delivery systems such as nanoparticles and liposomes, enhancing its therapeutic index while reducing systemic toxicity .

Eigenschaften

CAS-Nummer

13841-96-8

Molekularformel

H6I2N2Pt

Molekulargewicht

482.95 g/mol

IUPAC-Name

azane;diiodoplatinum

InChI

InChI=1S/2HI.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2

InChI-Schlüssel

PNCHTLQBARZRSO-UHFFFAOYSA-L

SMILES

N.N.[I-].[I-].[Pt+2]

Kanonische SMILES

N.N.I[Pt]I

Key on ui other cas no.

15978-93-5
15978-94-6

Verwandte CAS-Nummern

15978-94-6

Synonyme

cis-diammine-diiodoplatin
CPJ2
diammine-diiodoplatin
diamminediiodoplatinum

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Diamminediiodoplatinum(II)
Reactant of Route 2
trans-Diamminediiodoplatinum(II)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.